molecular formula C19H21NO3 B2952040 (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1211191-41-1

(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2952040
CAS No.: 1211191-41-1
M. Wt: 311.381
InChI Key: UUZLXLYLNUNEGV-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Compounds featuring the phenyl(pyrrolidin-1-yl)methanone core have been extensively investigated as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt microtubule formation and cancer cell division . Molecular docking studies of analogous structures suggest these compounds can bind effectively to the colchicine site on β-tubulin, leading to the arrest of the cell cycle at the G2-M phase and inhibition of cancer cell proliferation . Structural analogs of this compound, particularly those incorporating methoxy-substituted aryl rings, have demonstrated promising preclinical activity by effectively inhibiting the growth of human tumor cell lines, including multidrug-resistant cancers . The specific substitution pattern on the pyrrolidine and phenyl rings is critical for optimizing binding affinity and biological potency, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key building block for developing novel therapeutic agents targeting tubulin. This product is intended for research purposes in a controlled laboratory environment and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)16-10-11-20(13-16)19(21)15-4-3-5-18(12-15)23-2/h3-9,12,16H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLXLYLNUNEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a member of the phenyl(pyrrolidin-1-yl)methanone derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Structural Overview

The molecular formula for this compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}. The compound features a pyrrolidine ring substituted with methoxy and phenyl groups, contributing to its potential pharmacological properties.

Crystallographic Data

Recent studies have elucidated the crystal structure of similar derivatives, providing insights into their molecular geometry. For instance, the crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone was reported with the following parameters:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 6.7230(2) Å
b = 11.1182(3) Å
c = 14.4996(5) Å
β (beta angle)94.8870(10)°
Volume (V)1079.87(6) ų

This structural data is crucial for understanding the interactions of the compound at the molecular level .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant antimicrobial activity. In vitro studies have shown that various pyrrolidine derivatives can inhibit the growth of harmful bacteria and fungi.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives, indicating potent antibacterial properties .

Antifungal Activity

The compound has also been assessed for antifungal activity. Certain pyrrolidine derivatives showed strong antifungal effects with MIC values below 1 µg/mL against various fungal strains, suggesting that modifications in the structure can enhance bioactivity .

The proposed mechanism for the biological activity of these compounds involves interactions with microbial cell membranes and inhibition of essential metabolic pathways. The presence of methoxy groups in the structure may play a role in enhancing lipophilicity and membrane permeability, facilitating greater bioactivity.

Comparative Analysis of Biological Activities

To better understand the efficacy of this compound compared to other related compounds, a comparative analysis is presented below:

Compound NameAntibacterial Activity (MIC mg/mL)Antifungal Activity (MIC mg/mL)
This compound0.0039 - 0.025< 1
Pyrrolidine Derivative A0.005 - 0.030< 1
Pyrrolidine Derivative B0.010 - 0.050< 2

This table illustrates that the target compound exhibits competitive biological activity compared to other derivatives.

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The pyrrolidine ring introduces conformational rigidity, and the substituent positions (meta on the phenyl ring, para on the pyrrolidine-attached phenyl) influence electronic and steric properties.

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolidinyl methanones, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Phenyl Ring) Substituents (Pyrrolidine Ring) Key Properties/Data References
(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone (Target) C₁₉H₂₁NO₃ 3-methoxy 3-(4-methoxyphenyl) SMILES: c2c(C(N1CCCC1)=O)cc(cc2)OC; InChI: Provided
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) C₁₂H₁₅NO₂ 4-methoxy None NMR δ 7.65 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.75–3.55 (m, 4H, pyrrolidine)
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone C₁₂H₁₅NO₃ 3-hydroxy, 4-methoxy None Crystal structure: Monoclinic P2₁/c, hydrogen bonding between hydroxyl and ketone
3-(4-Chlorophenyl)-5-(methylthio)-2-thienylmethanone C₁₆H₁₆ClNOS₂ 4-chloro, methylthio-thienyl None Predicted properties: Density 1.36 g/cm³, pKa -1.34; potential kinase inhibition
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone C₁₂H₁₃N₅O 3-tetrazolyl None Pharmacological use: Intermediate in antidiabetic or antiviral agents

Key Observations:

NMR shifts in 7b (δ 7.65 for para-methoxy) contrast with meta-substituted derivatives, which exhibit distinct electronic environments .

Pharmacological Relevance: Compounds like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone demonstrate hydrogen-bonding capabilities due to the hydroxyl group, which may enhance bioavailability compared to purely hydrophobic analogs . Thienyl and tetrazolyl derivatives (e.g., ) show enhanced binding to enzymes like kinases or proteases, suggesting the target compound could be optimized for similar applications.

Synthetic Challenges :

  • The target compound’s dual methoxy groups and pyrrolidine substitution require multi-step synthesis, likely involving Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl-pyrrolidine linkage .

Research Implications

  • Drug Design : The dual methoxy groups may enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.
  • Structural Optimization : Replacing the 4-methoxyphenyl group on the pyrrolidine with bioisosteres (e.g., chlorophenyl, tetrazolyl) could modulate selectivity and potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves coupling a substituted pyrrolidine precursor with a 3-methoxyphenyl carbonyl derivative. For example, nucleophilic substitution or Friedel-Crafts acylation (adapted from similar methanone syntheses in ). Optimize using inert atmospheres (N₂/Ar), controlled temperature (e.g., 60–80°C), and catalysts like AlCl₃. Monitor purity via HPLC or LC-MS, and characterize intermediates with NMR (¹H/¹³C) .

Q. How can the compound’s structure be validated crystallographically?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer. Refine data with SHELXL (v.2018/3), applying full-matrix least-squares methods. Validate bond lengths/angles against similar pyrrolidinyl methanones (e.g., C=O bond ~1.21 Å; pyrrolidine ring puckering parameters) . For non-crystalline samples, use DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical IR spectra .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodology : Refer to SDS guidelines for structurally related methanones: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store under nitrogen at –20°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with protein structures from PDB (e.g., 5Y5Y for pyrrolidine-containing ligands). Parameterize the compound’s charge states with Gaussian09 (HF/6-31G*). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported solubility data across solvents?

  • Methodology : Replicate solubility studies (e.g., shake-flask method) in polar aprotic (DMSO, DMF) and protic (MeOH, H₂O) solvents at 25°C. Analyze via UV-Vis spectroscopy (λmax ~270 nm for aromatic methanones). Address discrepancies by controlling factors like pH, ionic strength, and solvent purity, as in .

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity?

  • Methodology : Synthesize enantiomers via chiral resolution (HPLC with Chiralpak AD-H column) or asymmetric catalysis. Test in vitro (e.g., IC₅₀ assays against cancer cell lines) and compare with molecular dynamics simulations (NAMD) to correlate stereochemistry with target interaction .

Q. What analytical techniques identify degradation products under stressed conditions (heat/light/pH)?

  • Methodology : Perform forced degradation studies:

  • Thermal : 70°C/72 hrs; Photo : ICH Q1B guidelines (1.2 million lux-hrs).
  • Analyze via UPLC-QTOF-MS (ESI+ mode) to detect oxidation (m/z +16) or hydrolysis products. Compare fragmentation patterns with NIST17 database .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous vs. non-aqueous media?

  • Methodology : Conduct kinetic stability assays (HPLC monitoring at t = 0, 24, 48 hrs) in buffers (pH 3–10) and organic solvents (acetonitrile, THF). Use Arrhenius plots to model degradation rates. Cross-validate with DFT calculations of hydrolysis transition states .

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